molecular formula C17H25N3O3 B1434845 N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1322601-12-6

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B1434845
CAS No.: 1322601-12-6
M. Wt: 319.4 g/mol
InChI Key: IBHSQUORQRMPOQ-MLCCFXAWSA-N
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Description

This compound features a stereospecific (S)-configured leucine-derived backbone, a tetrahydrofuran-2-carboxamide moiety, and a pyridin-3-ylmethyl substituent. The compound’s synthesis likely involves amide coupling and protecting group strategies, as seen in structurally related analogs .

Properties

IUPAC Name

N-[(2S)-4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(2)9-14(20-17(22)15-6-4-8-23-15)16(21)19-11-13-5-3-7-18-10-13/h3,5,7,10,12,14-15H,4,6,8-9,11H2,1-2H3,(H,19,21)(H,20,22)/t14-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHSQUORQRMPOQ-MLCCFXAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CN=CC=C1)NC(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide involves multiple synthetic steps. Typically, the process begins with the synthesis of the tetrahydrofuran ring, followed by the introduction of the amino-pentanone side chain. The pyridin-3-ylmethyl group is introduced in a subsequent step. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using optimized reaction conditions that ensure consistency and efficiency. This often involves continuous flow chemistry techniques, where reagents are constantly fed into a reactor and the product is continuously extracted, which increases the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions may occur at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride.

  • Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions vary, depending on the reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in alcohol or amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties. Recent studies have highlighted its ability to inhibit the WNT/β-catenin signaling pathway, which is crucial in the development and progression of several cancers, including colon cancer.

Case Study

In a study published in Cancers, researchers evaluated the compound's efficacy in various cancer cell lines. The results indicated significant growth inhibition in cells treated with the (S)-enantiomer compared to controls, emphasizing its potential as a lead compound for further development in cancer therapies .

Inhibition of NAMPT

Another significant application is its role as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This pathway is vital for cellular metabolism and energy production.

Therapeutic Implications

Inhibition of NAMPT can lead to reduced NAD+ levels, which has been associated with apoptosis in cancer cells. The compound's ability to target this pathway makes it a candidate for developing treatments for metabolic disorders and certain cancers .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism

The proposed mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress, which are critical factors in neurodegeneration. Preliminary studies indicate that compounds affecting similar pathways have shown promise in preclinical models .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the bioavailability and pharmacokinetic properties of N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide.

Bioavailability

Studies have indicated that modifications to the chemical structure can enhance solubility and stability, thereby improving absorption rates in biological systems .

Summary Table of Applications

ApplicationMechanismPotential Impact
Anticancer ActivityInhibition of DVL1 in WNT signalingTreatment for WNT-dependent cancers
NAMPT InhibitionReduces NAD+ biosynthesisPotential treatment for metabolic disorders
Neuroprotective EffectsModulation of neuroinflammatory responsesBenefits for neurodegenerative diseases
Pharmacokinetic StudiesEnhanced solubility and stabilityImproved drug delivery systems

Mechanism of Action

The exact mechanism of action depends on the context in which the compound is used. Generally, it interacts with specific molecular targets, such as enzymes or receptors, by binding to active sites or allosteric sites, thereby modulating their activity. This can lead to various biochemical effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Mechanistic and Functional Insights

  • Protease Inhibition: Carbamate-linked analogs (16b, 17b) inhibit SARS-CoV-2 3CL protease via covalent or non-covalent interactions, suggesting the target compound’s tetrahydrofuran group may similarly engage catalytic residues .
  • Antimicrobial Activity : NJS178’s piperidine-2-carboxylate and sulfonyl groups likely disrupt bacterial membrane integrity, whereas the target compound’s pyridinyl moiety could modulate target specificity .

Limitations and Contradictions

  • Data Gaps : The target compound’s biological activity, yield, and spectroscopic data are absent, limiting direct comparisons.
  • Synthetic Discrepancies : II-13’s yield varies significantly (74% vs. 96%) based on reagent stoichiometry, highlighting sensitivity to reaction conditions .

Biological Activity

N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by its complex structure, which includes a tetrahydrofuran moiety and a pyridinylmethyl group. Its molecular formula is C₁₄H₁₈N₂O₃, and it has been noted for its interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed selective inhibition of the DVL1 binding with an EC50 of 0.49 ± 0.11 μM in vitro, demonstrating potential as a therapeutic agent against WNT-dependent colon cancer .

Table 1: Anticancer Activity Summary

CompoundTargetEC50 (μM)Effect
Similar CompoundDVL10.49 ± 0.11Inhibition
Similar CompoundHCT116 Cells (wild-type APC)7.1 ± 0.6Growth Inhibition

Enzyme Modulation

NAD+-dependent deacetylase SIRT1 has been identified as a critical target for compounds with similar structures. These compounds have been shown to enhance SIRT1 activity, which plays a role in various cellular processes including DNA repair and metabolic regulation . The mechanism involves direct interaction and allosteric modulation, leading to increased SIRT1 activity.

Table 2: SIRT1 Activation by Related Compounds

Compound ClassMechanism of ActionReference
SIRT1 Activators (STACs)Allosteric activation
PolyphenolsIncrease SIRT1 activity

Case Studies

Case Study 1: In Vivo Efficacy
In vivo studies utilizing mouse xenograft models have shown that compounds structurally related to this compound can significantly inhibit tumor growth, suggesting effective bioavailability and therapeutic potential in cancer treatment .

Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that these compounds can modulate gene expression through interaction with histone deacetylases (HDACs), impacting cellular pathways associated with cancer progression .

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC and X-ray crystallography are critical for confirming stereochemical integrity. X-ray crystallography can resolve absolute configuration, as demonstrated in structural studies of analogous compounds with defined stereocenters (e.g., (2S)-configured derivatives in ).
  • Nuclear Magnetic Resonance (NMR) with chiral shift reagents can differentiate enantiomers, while polarimetry provides supplementary optical rotation data.
  • Reference : Structural validation via X-ray diffraction is standard for chiral centers in synthetic organic chemistry .

Q. How should researchers design initial experiments to determine the reaction mechanism for this compound?

Methodological Answer:

  • Employ kinetic studies (e.g., rate determination under varying temperatures) and isotopic labeling (e.g., deuterium tracing) to probe reaction pathways.
  • Use in-situ spectroscopic monitoring (e.g., FTIR or Raman) to detect intermediates.
  • Reference : highlights statistical experimental design (DoE) to systematically vary parameters (e.g., solvent, catalyst loading) and identify mechanistic drivers .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions and reduce variability in synthesis?

Methodological Answer:

  • DoE Workflow :

Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, stoichiometry).

Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. catalyst load) to maximize yield.

Validation : Confirm predicted optimal conditions with <5% error margin.

  • Case Study : outlines a 5-step synthesis with controlled conditions (e.g., 48 h reaction time at 80°C), demonstrating how stepwise optimization reduces variability .
  • Reference : emphasizes DoE’s role in minimizing experimental runs while capturing multifactorial effects .

Q. What strategies address discrepancies between computational predictions and experimental outcomes in stereochemical control?

Methodological Answer:

  • Feedback Loop Approach :

Computational Modeling : Use quantum mechanical calculations (e.g., DFT) to predict stereoselectivity.

Experimental Validation : Compare predicted vs. observed enantiomeric excess (ee).

Model Recalibration : Adjust computational parameters (e.g., solvent effects) using experimental data.

  • Case Study : ’s ICReDD framework integrates computational path searches with experimental validation, narrowing optimal conditions through iterative refinement .
  • Reference : highlights chiral catalysts (e.g., Singh’s Catalyst) for enantioselective synthesis, requiring alignment of computational and empirical data .

Q. How can researchers optimize purification in multi-step syntheses with unstable intermediates?

Methodological Answer:

  • In-Situ Stabilization : Use protecting groups (e.g., Boc for amines) or low-temperature quenching (e.g., –20°C for sensitive intermediates).
  • Chromatographic Strategies : Employ flash chromatography with gradients tailored to polarity shifts (e.g., hexane/ethyl acetate for lipophilic intermediates).
  • Reference : ’s synthesis protocol includes inert atmosphere conditions and controlled pH adjustments to stabilize intermediates during isolation .

Data Contradiction Analysis

Q. How to resolve contradictions between predicted and observed reaction yields?

Methodological Answer:

  • Root-Cause Analysis :

Parameter Sensitivity Testing : Identify variables with high model sensitivity but low experimental control (e.g., trace moisture).

Side-Reaction Profiling : Use LC-MS to detect unaccounted byproducts.

  • Example : ’s approach combines computational reaction path searches with experimental byproduct analysis to refine yield predictions .

Methodological Frameworks

Q. What interdisciplinary approaches enhance the development of novel derivatives?

Methodological Answer:

  • Integrated Workflow :

Computational Screening : Virtual libraries of derivatives using molecular docking (e.g., for bioactivity prediction).

High-Throughput Experimentation (HTE) : Parallel synthesis of top candidates.

  • Reference : ’s training in chemical biology methods emphasizes integrating computational, synthetic, and analytical tools for derivative optimization .

Key Considerations

  • Methodological Rigor : Answers emphasize reproducible workflows, leveraging evidence from peer-reviewed protocols and case studies.
  • Citation Style : References to evidence are provided using numerical identifiers (e.g., ).

Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-((S)-4-Methyl-1-oxo-1-((pyridin-3-ylmethyl)amino)pentan-2-yl)tetrahydrofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.